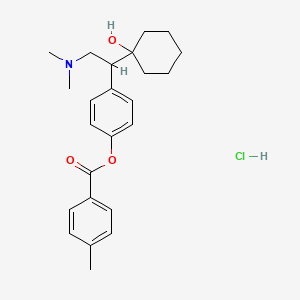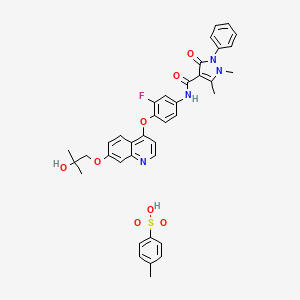
Ansofaxine hydrochloride
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Ansofaxine hydrochloride is a potential triple reuptake inhibitor, primarily targeting the serotonin, norepinephrine, and dopamine transporters . These transporters play a crucial role in regulating the levels of neurotransmitters in the synaptic cleft, thereby modulating mood, cognition, and behavior.
Mode of Action
As a triple reuptake inhibitor, this compound inhibits the reuptake of serotonin, norepinephrine, and dopamine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to improved mood and reduced depressive symptoms . Additionally, it has been suggested that this compound may have 5HT2A receptor antagonism , a pathway exploited by other antidepressants.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the regulation of serotonin, norepinephrine, and dopamine. By inhibiting the reuptake of these neurotransmitters, this compound enhances their signaling pathways, leading to increased neurotransmission . The downstream effects of this enhanced neurotransmission include improved mood and reduced depressive symptoms.
Pharmacokinetics
It has been reported that the safety and tolerability profiles of this compound were good in all clinical trials, and the pharmacokinetic parameters were well described in the phase 1 trials
Result of Action
The primary result of this compound’s action is the alleviation of depressive symptoms. Clinical trials have shown that this compound is effective in improving depression symptoms in patients with major depressive disorder (MDD) . In addition to its antidepressant effects, this compound has also been found to inhibit colon cancer cell growth in cell cultures and in mice, strengthening the immune system and inducing a form of programmed cell death .
Biochemische Analyse
Biochemical Properties
Ansofaxine hydrochloride acts as a potential triple reuptake inhibitor, affecting the neurotransmitters serotonin, norepinephrine, and dopamine . This means it interacts with the transporters of these neurotransmitters, inhibiting their reuptake and thereby increasing their availability in the synaptic cleft
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function by modulating the levels of key neurotransmitters. By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, it can alter cell signaling pathways and impact gene expression related to these neurotransmitters . Furthermore, it has been found to have effects on cell proliferation and apoptosis in certain cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a triple reuptake inhibitor. It binds to the transporters of serotonin, norepinephrine, and dopamine, inhibiting their reuptake and leading to increased levels of these neurotransmitters in the synaptic cleft . This can result in altered neuronal signaling and changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages
Vorbereitungsmethoden
Die Synthese von Ansofaxinhydrochlorid umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und die anschließende FunktionalisierungDer letzte Schritt beinhaltet die Bildung des Hydrochloridsalzes . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung von Ausbeute und Reinheit, während gleichzeitig die Kosteneffizienz und Skalierbarkeit gewährleistet werden .
Analyse Chemischer Reaktionen
Ansofaxinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung oxidierter Derivate führen, die unterschiedliche pharmakologische Eigenschaften aufweisen können.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern und möglicherweise die Aktivität der Verbindung beeinflussen.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Ansofaxinhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Ansofaxinhydrochlorid entfaltet seine Wirkung durch Hemmung der Wiederaufnahme von Serotonin, Noradrenalin und Dopamin, was zu erhöhten Spiegeln dieser Neurotransmitter im synaptischen Spalt führt . Diese dreifache Wiederaufnahmehemmung verstärkt die Neurotransmission und wird als Beitrag zu seinen antidepressiven Wirkungen angesehen . Die Verbindung weist auch eine 5HT2A-Rezeptorantagonismus auf, der seine therapeutischen Wirkungen möglicherweise weiter verstärkt .
Vergleich Mit ähnlichen Verbindungen
Ansofaxinhydrochlorid ist aufgrund seiner ausgeglichenen Wiederaufnahmehemmung von Serotonin, Noradrenalin und Dopamin einzigartig, im Gegensatz zu anderen Verbindungen, die möglicherweise eine oder zwei dieser Neurotransmitter bevorzugt hemmen . Ähnliche Verbindungen umfassen:
Desvenlafaxin: Hemmt hauptsächlich die Wiederaufnahme von Serotonin und Noradrenalin.
Venlafaxin: Ein weiterer Serotonin-Noradrenalin-Wiederaufnahmehemmer mit geringerer Wirkung auf die Dopamin-Wiederaufnahme.
Duloxetin: Hemmt die Wiederaufnahme von Serotonin und Noradrenalin, hat aber eine andere chemische Struktur.
Das ausgeglichene Hemmungsprofil von Ansofaxinhydrochlorid macht es zu einem vielversprechenden Kandidaten für die Behandlung von Major Depression und möglicherweise anderer psychiatrischer Erkrankungen .
Eigenschaften
IUPAC Name |
[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl] 4-methylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3.ClH/c1-18-7-9-20(10-8-18)23(26)28-21-13-11-19(12-14-21)22(17-25(2)3)24(27)15-5-4-6-16-24;/h7-14,22,27H,4-6,15-17H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWFJKQJRNSYCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(CN(C)C)C3(CCCCC3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045804 | |
| Record name | Ansofaxine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916918-84-8 | |
| Record name | Ansofaxine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916918848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ansofaxine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOLUDESVENLAFAXINE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6Z6K3OQX4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)




![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)
